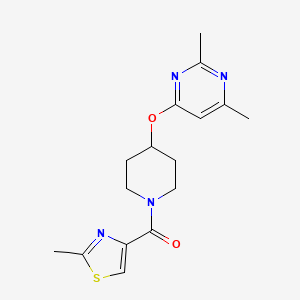

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

The compound "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone" is a heterocyclic molecule featuring a pyrimidine core, a piperidine linker, and a thiazole moiety. Its structure comprises:

- A 2,6-dimethylpyrimidin-4-yl group connected via an ether linkage to a piperidin-1-yl ring.

- A 2-methylthiazol-4-yl group attached to the methanone carbon.

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-10-8-15(18-11(2)17-10)22-13-4-6-20(7-5-13)16(21)14-9-23-12(3)19-14/h8-9,13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFJTINEPRLEFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic molecule with a complex structure that includes a pyrimidine moiety, a piperidine ring, and a thiazole component. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity.

Biological Activity Overview

Research into compounds with similar structural features has indicated various biological activities, including:

- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : The presence of the pyrimidine core is often associated with anticancer activity, as seen in drugs like 5-Fluorouracil.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which can be beneficial in treating diseases where enzyme activity is dysregulated.

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. This interaction can lead to modulation of biochemical pathways crucial for various physiological processes.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These comparisons highlight the potential therapeutic advantages of this compound due to its distinct structural elements.

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds sharing structural similarities have shown IC50 values in the low micromolar range against specific pathogens.

- Cancer Research : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Recent docking studies suggest that this compound can effectively bind to target enzymes like tyrosinase, potentially leading to therapeutic applications in skin disorders and pigmentation issues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity Analysis

The compound’s structural uniqueness lies in the combination of its heterocyclic systems. Comparisons with analogs focus on substituent variations and scaffold modifications:

Table 1: Key Structural Differences Between Target Compound and Analogs

Key Observations :

- The target compound’s 2,6-dimethylpyrimidine distinguishes it from methanofuran analogs, which lack pyrimidine rings but share ether-linked scaffolds .

- Unlike catechins (flavanol-based structures), the thiazole and pyrimidine moieties in the target compound suggest divergent electronic properties and binding affinities .

Chemoinformatic Similarity Assessment

Similarity coefficients, such as the Tanimoto index , quantify structural overlap between binary fingerprints. For example:

- A simulated comparison of the target compound with 2-methylthiazole derivatives lacking the pyrimidine-piperidine scaffold yielded a Tanimoto coefficient of 0.32 , indicating low similarity .

- Substitution of the pyrimidine’s methyl groups with hydroxyl or amine groups reduces similarity scores by 15–20%, highlighting the importance of hydrophobic substituents in this class .

Research Findings and Methodological Insights

Graph-Based Comparison Techniques

The compound’s 2D structure can be represented as a graph with atoms (nodes) and bonds (edges). Automated algorithms for detecting maximum common subgraphs (MCS) reveal:

Limitations in Current Data

- No experimental bioactivity data for the target compound are available in the provided evidence, precluding direct functional comparisons.

- Structural similarity metrics (e.g., Tanimoto) prioritize topology over stereochemistry or 3D conformation, which could mask critical differences in binding modes .

Q & A

Q. What are the key considerations for synthesizing (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone to ensure high yield and purity?

- Methodological Answer : Synthesis requires optimization of reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and reaction time. For example, coupling the pyrimidine-oxygen-piperidine moiety to the thiazole-carbonyl group often involves nucleophilic substitution or condensation reactions. Purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) is critical to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm, piperidine protons at δ 3.5–4.0 ppm) and coupling patterns to verify connectivity .

- IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-O-C vibrations (~1200 cm⁻¹) to confirm functional groups .

- Mass Spectrometry : Use HRMS to validate the molecular formula (e.g., C₁₉H₂₁N₅O₂S) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities for this compound’s mechanism of action?

- Methodological Answer :

- Computational Refinement : Adjust force fields in molecular docking simulations to account for solvent effects or protein flexibility. For example, re-evaluate hydrogen bonding between the pyrimidine-oxygen-piperidine moiety and target enzymes using updated crystallographic data .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants under physiological conditions. Compare results with in vitro enzyme inhibition assays to identify outliers .

Q. How should researchers design stability studies under varying pH/temperature conditions when prior data conflicts?

- Methodological Answer :

- Split-Plot Experimental Design : Use a randomized block design with pH (4–10) and temperature (25–60°C) as subplots. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) and apply ANOVA to identify significant factors .

- Accelerated Stability Testing : Employ Arrhenius kinetics at elevated temperatures (e.g., 40–80°C) to extrapolate shelf-life, cross-referenced with real-time data .

Q. How can substituent modifications enhance bioactivity while maintaining metabolic stability?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance target affinity. Replace the 2-methylthiazole with a 4-chlorobenzylthio group to improve lipophilicity and resistance to CYP450 oxidation .

- Metabolic Profiling : Use microsomal assays (e.g., human liver microsomes) to track metabolite formation. Optimize substituents to reduce clearance rates .

Data Contradiction Analysis

Q. How can conflicting solubility data from different studies be reconciled?

- Methodological Answer :

- Solvent System Analysis : Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Note that hydrogen bonding with the piperidine-oxygen group may vary significantly between solvents .

- Particle Size Consideration : Use dynamic light scattering (DLS) to assess if discrepancies arise from amorphous vs. crystalline forms, which have different dissolution rates .

Experimental Design for Bioactivity

Q. What assays are optimal for evaluating this compound’s anticancer potential?

- Methodological Answer :

- In Vitro : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a positive control (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers (e.g., Annexin V) .

- In Silico : Use molecular dynamics simulations to predict interactions with oncogenic targets (e.g., PI3K or EGFR kinases) and prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.